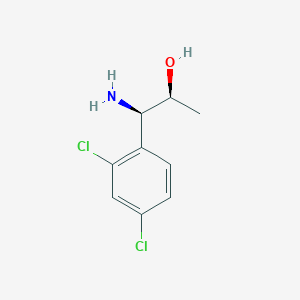![molecular formula C10H12F3NO2 B13045873 (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound featuring a trifluoromethoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key steps include reductive amination and subsequent reduction. The reductive amination is carried out using a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.
Purification: The product is purified using standard techniques like column chromatography to obtain the desired chiral compound with high enantiomeric purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it valuable in biochemical research.
Protein Interaction: It can be used to study protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s chiral nature and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacokinetics: Research on its pharmacokinetic properties can provide insights into its absorption, distribution, metabolism, and excretion.
Industry:
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Materials Science: It may find applications in materials science, particularly in the design of fluorinated materials with unique properties.
作用機序
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(fluoromethoxy)phenyl]propan-2-OL
Comparison:
- Trifluoromethoxy vs. Difluoromethoxy: The trifluoromethoxy group provides greater electron-withdrawing effects compared to the difluoromethoxy group, potentially leading to higher reactivity and binding affinity.
- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group introduces both electron-withdrawing and steric effects, whereas the trifluoromethyl group primarily provides electron-withdrawing effects.
- Trifluoromethoxy vs. Fluoromethoxy: The trifluoromethoxy group offers enhanced stability and lipophilicity compared to the fluoromethoxy group, making it more suitable for certain applications.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(1R,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChIキー |
NLUVRNHIPQPEQO-MUWHJKNJSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
正規SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)
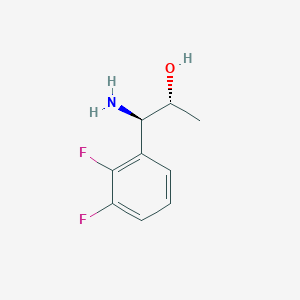
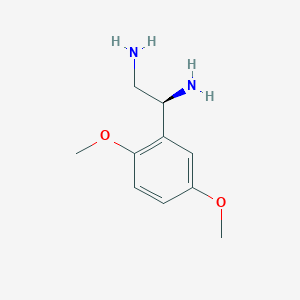
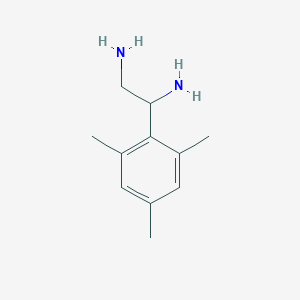


![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
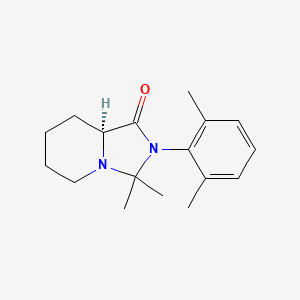
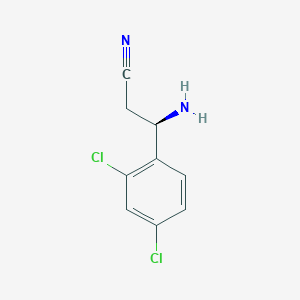
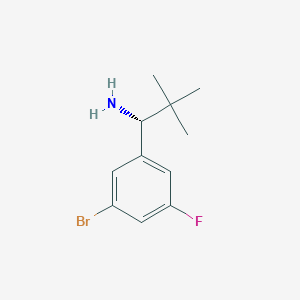

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)
